N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide
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Overview
Description
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide is a chemical compound with the molecular formula C24H30N2O2 and a molecular weight of 378516 This compound is known for its unique structure, which includes a cycloheptyl group and a diphenylpropyl group connected through an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide typically involves the reaction of cycloheptylamine with 3,3-diphenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide linkage. The general reaction scheme is as follows:
Cycloheptylamine+3,3-Diphenylpropylamine+Oxalyl Chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where one of the groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N1-cycloheptyl-N2-(3,3-diphenylpropyl)oxalamide can be compared with other similar compounds, such as:
- N1-cyclopentyl-N2-(3,3-diphenylpropyl)oxalamide
- N1-cyclohexyl-N2-(3,3-diphenylpropyl)oxalamide
These compounds share similar structural features but differ in the size and nature of the cycloalkyl group. The uniqueness of this compound lies in its specific cycloheptyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-cycloheptyl-N-(3,3-diphenylpropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-23(24(28)26-21-15-9-1-2-10-16-21)25-18-17-22(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21-22H,1-2,9-10,15-18H2,(H,25,27)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOYOSNCQVJDHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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